Methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate is a novel compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) []. It belongs to a class of compounds designed and synthesized as potential therapeutic agents for neurological and psychiatric disorders, particularly cocaine dependence [].
The synthesis of methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate is a multi-step process involving modifications of an earlier compound, BINA (3'-((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)methyl)biphenyl-4-carboxylic acid) []. The synthesis strategy involves incorporating heteroatoms into the structure and replacing the cyclopentyl moiety of BINA []. This leads to improved potency and drug-like properties compared to the parent compound [].
Methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) []. This means it binds to a site distinct from the glutamate binding site on the mGluR2 receptor, enhancing the receptor's response to glutamate []. This modulation of mGluR2 activity is believed to contribute to the compound's therapeutic potential in cocaine dependence [].
While the provided documents do not extensively detail the specific physical and chemical properties of methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate, research highlights its improved pharmacokinetic (PK) properties compared to the parent compound, BINA []. This includes excellent oral bioavailability and brain penetration, making it a promising candidate for further development as an orally active therapeutic agent [].
The primary scientific application of methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate is in the development of treatments for cocaine dependence []. Studies demonstrated that this compound effectively decreased cocaine self-administration in rats []. This finding provides proof-of-concept for the therapeutic potential of mGluR2 PAMs in managing cocaine dependence and suggests potential applications in treating other substance abuse disorders [].
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: